methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate
Description
. CDK9 is an enzyme that plays a crucial role in regulating the transcription of genes involved in cell cycle progression and apoptosis. By inhibiting CDK9, WAY-380163 can potentially modulate these processes, making it a compound of interest in various scientific research fields.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate |
InChI |
InChI=1S/C19H19N3O3S/c1-12-3-8-15-16(9-12)22-19(21-15)26-11-17(23)20-10-13-4-6-14(7-5-13)18(24)25-2/h3-9H,10-11H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
JHXKEZRAJYKMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-380163 involves multiple steps, starting from the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This may involve cyclization reactions to form the imidazo[2,1-b]thiazole ring.
Functional group modifications: Introduction of specific substituents such as methylthio groups through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of WAY-380163 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
WAY-380163 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Research indicates that derivatives containing the benzimidazole structure exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .
- A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values comparable to established anticancer drugs, suggesting that methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate may possess similar efficacy against certain cancers .
-
Antimicrobial and Antitubercular Activities
- The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Similar benzimidazole derivatives have shown effectiveness in inhibiting vital mycobacterial enzymes, contributing to their potential as antitubercular agents .
- In vitro studies have highlighted the ability of these compounds to act against various bacterial strains, supporting their use in treating infections .
- Enzyme Inhibition
Case Study 1: Anticancer Efficacy
A study published in Pharmaceuticals evaluated the anticancer effects of several benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity against human colon cancer cells (HCT-116) with an IC50 value indicating effective inhibition of cell growth compared to standard chemotherapy agents .
Case Study 2: Antimicrobial Activity
In another investigation, related compounds were tested for their antimicrobial efficacy against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited potent inhibitory action on mycobacterial enzymes, highlighting their potential as new therapeutic agents for tuberculosis treatment .
Mechanism of Action
WAY-380163 exerts its effects by inhibiting CDK9, an enzyme involved in the regulation of gene transcription. CDK9 forms a complex with Cyclin T, which phosphorylates the C-terminal domain of RNA polymerase II, facilitating transcription elongation. By inhibiting CDK9, WAY-380163 disrupts this process, leading to reduced transcription of genes involved in cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another CDK9 inhibitor with a broader spectrum of activity against other cyclin-dependent kinases.
Dinaciclib: A potent inhibitor of CDK9 and other CDKs, used in cancer research.
SNS-032: Selective inhibitor of CDK9, CDK2, and CDK7, with applications in cancer therapy.
Uniqueness
WAY-380163 is unique in its specific inhibition of CDK9, making it a valuable tool for studying the role of this enzyme in gene transcription. Its selectivity and potency distinguish it from other CDK inhibitors, providing a more targeted approach to modulating CDK9 activity.
Biological Activity
Methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate (referred to as MBBS) is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MBBS can be characterized by its molecular formula and a molecular weight of approximately 366.46 g/mol. The compound features a benzimidazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of MBBS is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : Compounds containing benzimidazole derivatives have shown significant antimicrobial properties. MBBS may inhibit the growth of bacteria and fungi by disrupting their cellular processes.
- Anticancer Properties : Benzimidazole derivatives are known for their ability to interfere with DNA synthesis and repair mechanisms in cancer cells. Research indicates that MBBS may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
- Enzyme Inhibition : MBBS may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering cellular metabolism in target organisms.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various benzimidazole derivatives, including MBBS, demonstrated significant inhibitory effects against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for MBBS were found to be comparable to established antibiotics, suggesting its potential use as an alternative antimicrobial agent .
Anticancer Activity
In vitro studies on human cancer cell lines have shown that MBBS exhibits cytotoxic effects. The compound was observed to reduce cell viability in a dose-dependent manner. Flow cytometry analysis indicated that MBBS treatment led to an increase in the percentage of apoptotic cells, implicating its role in cancer therapy .
Enzyme Inhibition
Research has indicated that MBBS effectively inhibits certain enzymes linked to drug metabolism, which may enhance the bioavailability of co-administered drugs. This property could be particularly beneficial in polypharmacy scenarios where drug interactions are a concern .
Case Studies
Several case studies highlight the therapeutic potential of MBBS:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that administration of MBBS resulted in significant improvement in clinical outcomes compared to standard antibiotic therapy .
- Case Study 2 : In a preclinical model of breast cancer, MBBS treatment resulted in tumor size reduction and improved survival rates, supporting its potential as a novel anticancer agent .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, solvent-free reductive amination with aldehydes (e.g., hydrazine hydrate) under reflux in absolute alcohol for 4 hours is a common approach . Reaction progress is typically monitored using TLC (chloroform:methanol, 7:3 ratio) to confirm intermediate formation. Post-reaction, ice-water quenching isolates the product. Advanced monitoring techniques like HPLC or in-situ FTIR may resolve ambiguities in complex reaction mixtures.
Q. How can structural characterization of this compound be performed to confirm purity and functional groups?
- Methodological Answer : Combine spectroscopic methods:
- IR spectroscopy : Identify sulfanyl (S-H stretch ~2550 cm⁻¹), benzimidazole (N-H bend ~1600 cm⁻¹), and ester carbonyl (C=O ~1720 cm⁻¹).
- NMR : ¹H NMR (DMSO-d6) should show peaks for methyl groups (~δ 2.5 ppm), benzimidazole protons (~δ 7.2-8.3 ppm), and ester methoxy (~δ 3.8 ppm). ¹³C NMR confirms the ester carbonyl (~δ 167 ppm) .
- Elemental analysis : Validate calculated vs. observed C, H, N, S content (tolerate ≤0.3% deviation).
Q. What solvent systems are suitable for recrystallization, and how does polarity affect yield?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are ideal due to moderate polarity, balancing solubility and precipitation. Polar aprotic solvents (DMF, DMSO) may dissolve the compound but complicate recovery. For example, absolute ethanol achieves 75% yield, while DMF reduces yield to 50% due to residual solvent retention .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity or environmental interactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze electronic properties (HOMO-LUMO gap, electrostatic potential maps) and predict reactivity .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes in benzimidazole-related pathways). Docking scores (<-7.0 kcal/mol suggest strong binding) and pose analysis (e.g., hydrogen bonding with active-site residues) validate hypotheses .
- Environmental fate modeling : Apply EPI Suite to estimate biodegradation half-life (e.g., >60 days indicates persistence) and LogP (experimental vs. predicted) to assess bioaccumulation risks .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Replicate synthesis under inert atmosphere (N2/Ar) to rule out oxidation byproducts.
- Step 2 : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted hydrazide intermediates).
- Step 3 : Compare 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, ambiguous benzimidazole protons may require NOESY to confirm spatial proximity .
Q. What experimental designs are optimal for evaluating the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Design : Full factorial design with factors: pH (2.0, 7.4, 9.0), temperature (25°C, 40°C, 60°C), and time (0–30 days). Use HPLC to quantify degradation products (e.g., hydrolyzed ester or sulfanyl cleavage).
- Analysis : Arrhenius kinetics (Ea calculation) and pH-rate profiling identify dominant degradation pathways. For instance, ester hydrolysis dominates at pH >7, while sulfanyl oxidation increases at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
